NUC-7738
Description
Contextualization within Advanced Nucleoside Analog Research
Nucleoside analogs are a class of synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. Due to this structural similarity, they can interfere with cellular processes such as DNA replication and RNA synthesis, making them a cornerstone in the treatment of various diseases. uzh.chrsc.org Fosdesdenosine Sipalabenamide is a sophisticated example of a modern nucleoside analog, specifically a derivative of 3'-deoxyadenosine. nus.edu.sg
Its primary mechanism of action involves the inhibition of RNA synthesis. nih.gov After entering the cell, Fosdesdenosine Sipalabenamide is converted to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). This active metabolite then acts as a competitive inhibitor of adenosine (B11128) triphosphate (ATP) during the transcription process. The incorporation of 3'-dATP into a growing RNA chain leads to premature termination of the chain, thereby halting protein synthesis and inducing apoptosis (programmed cell death). nih.gov This targeted interference with fundamental cellular machinery places Fosdesdenosine Sipalabenamide at the forefront of advanced nucleoside analog research.
Historical Derivations and Precursors: Focus on Cordycepin (B1669437) (3'-Deoxyadenosine)
The journey to Fosdesdenosine Sipalabenamide begins with Cordycepin, also known as 3'-deoxyadenosine. wikipedia.org First isolated from the fungus Cordyceps militaris, Cordycepin is a naturally occurring nucleoside analog of adenosine. uzh.chwikipedia.org It differs from adenosine by the absence of a hydroxyl group at the 3' position of its ribose sugar component. uzh.chwikipedia.org This seemingly minor structural modification has profound biological consequences, as it is this feature that allows it to terminate RNA chain elongation. acs.org
For decades, the therapeutic potential of Cordycepin has been recognized, with studies demonstrating its various biological activities. nih.govmdpi.comnih.gov However, its clinical development has been significantly hindered by several inherent limitations:
Rapid Degradation: Cordycepin is quickly broken down in the bloodstream by the enzyme adenosine deaminase (ADA) into an inactive metabolite, 3'-deoxyinosine. nus.edu.sgacs.org
Poor Cellular Uptake: Its entry into cells is inefficient and reliant on the presence of specific transporters like the human equilibrative nucleoside transporter (hENT1), which can be poorly expressed in some cancer cells. nus.edu.sgacs.org
Dependence on Activation: Once inside the cell, Cordycepin requires phosphorylation by the enzyme adenosine kinase (AK) to become active, a step that can be a rate-limiting factor. nus.edu.sgacs.org
These challenges of limited bioavailability and metabolic instability have historically prevented Cordycepin from realizing its full therapeutic promise, prompting researchers to develop more robust derivatives. nus.edu.sg
Rationale for Phosphoramidate (B1195095) Prodrug Design in Overcoming Biological Barriers
To circumvent the limitations of Cordycepin, Fosdesdenosine Sipalabenamide was engineered using the ProTide phosphoramidate prodrug technology. nus.edu.sgfrontiersin.org A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.govresearchgate.net This approach is a powerful strategy to overcome various biological barriers. researchgate.netmdpi.com
The ProTide technology masks the negatively charged monophosphate group of the nucleoside analog with a protective phosphoramidate cap, which typically consists of an aryl group and an amino acid ester. frontiersin.orgnih.gov This chemical modification confers several key advantages:
Enhanced Cell Permeability: By neutralizing the negative charge, the phosphoramidate moiety makes the molecule more lipophilic (fat-soluble), allowing it to bypass nucleoside transporters and enter cells via passive diffusion. nih.govnih.gov
Protection from Degradation: The prodrug design shields the nucleoside analog from premature degradation by enzymes like adenosine deaminase in the bloodstream. nus.edu.sgnih.gov
Bypassing Initial Activation Step: The ProTide is designed to be cleaved by intracellular enzymes, such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), directly releasing the pre-activated monophosphate form of the drug inside the cell. nus.edu.sg This bypasses the need for the often inefficient initial phosphorylation step by adenosine kinase. nus.edu.sgnih.gov
This innovative design ensures that higher concentrations of the active drug metabolite, 3'-dAMP, are generated within the target cells, overcoming the primary mechanisms of resistance that have limited the efficacy of its precursor, Cordycepin. nus.edu.sgnih.gov
Data Tables
Table 1: Comparison of Key Nucleoside Analogs
| Compound | Core Structure | Key Structural Difference from Adenosine | Primary Limitation(s) |
| Adenosine | Adenine (B156593) + Ribose | - | Natural cellular component |
| Cordycepin (3'-Deoxyadenosine) | Adenine + 3'-Deoxyribose | Lacks a 3'-hydroxyl group on the ribose sugar. wikipedia.org | Rapid enzymatic degradation, poor cellular uptake, requires enzymatic activation. nus.edu.sg |
| Fosdesdenosine Sipalabenamide (Active form precursor) | 3'-Deoxyadenosine Monophosphate | Lacks a 3'-hydroxyl group; contains a monophosphate group. | As a prodrug, it is designed to overcome the limitations of Cordycepin. nus.edu.sg |
Table 2: Challenges in Nucleoside Analog Delivery and ProTide Solutions
| Challenge | Description | How Phosphoramidate (ProTide) Design Addresses It |
| Enzymatic Degradation | The active nucleoside analog is rapidly broken down by enzymes in the blood (e.g., by adenosine deaminase). nus.edu.sg | The phosphoramidate cap protects the nucleoside from enzymatic attack until it is inside the target cell. nih.gov |
| Poor Membrane Permeability | The negative charge of phosphorylated nucleosides and the hydrophilic nature of nucleosides hinder their passage across the lipid cell membrane. researchgate.netnih.gov | The lipophilic prodrug moiety masks the charge, facilitating entry into the cell via passive diffusion. nih.govmdpi.com |
| Inefficient Activation | The first phosphorylation step, crucial for activation, is often slow and can be a point of drug resistance. nus.edu.sgfrontiersin.org | The ProTide is cleaved intracellularly to release the already monophosphorylated (pre-activated) drug, bypassing this rate-limiting step. nus.edu.sgfrontiersin.org |
| Transporter Dependence | Reliance on specific cell surface transporters (e.g., hENT1) for cellular entry, which may be lacking in resistant cells. nus.edu.sg | Enables cellular uptake independent of nucleoside transporters. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2348493-39-8 |
|---|---|
Molecular Formula |
C26H29N6O7P |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21+,25+,40?/m0/s1 |
InChI Key |
UDLWWGQHMQIYCV-LKKHFEEPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2C[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Fosdesdenosine Sipalabenamide
Strategies for Phosphoramidate (B1195095) Linkage Formation
The core of Fosdesdenosine Sipalabenamide's structure is the phosphoramidate moiety attached to the 5'-hydroxyl group of cordycepin (B1669437). This moiety consists of a phenyl group and a benzyloxy-L-alaninyl group. The formation of this P-N bond is a critical step in the synthesis and is typically achieved using phosphoramidate chemistry.
A prevalent method for constructing the phosphoramidate linkage is the phosphorochloridate strategy. researchgate.netnih.gov This involves the synthesis of a key intermediate, phenyl(benzyloxy-L-alaninyl) phosphorochloridate. This reagent is then reacted with the nucleoside, cordycepin. The synthesis of this phosphorochloridate intermediate itself starts from L-alanine benzyl (B1604629) ester hydrochloride and phenyl phosphorodichloridate, reacting in the presence of a base like triethylamine. nih.gov
The coupling of the phosphorochloridate with unprotected cordycepin is a pivotal step. A common procedure involves the use of a base such as N-methyl imidazole (B134444) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov The reaction is carefully controlled to ensure the selective formation of the 5'-phosphoramidate. This approach, which is part of the broader ProTide technology, is designed to efficiently deliver the monophosphate of the parent nucleoside into the cell. cardiff.ac.uk
| Reaction Step | Reagents and Conditions | Purpose |
| Phosphorochloridate Synthesis | L-alanine benzyl ester hydrochloride, Phenyl phosphorodichloridate, Triethylamine | To prepare the key phosphorylating agent. nih.gov |
| Phosphoramidate Coupling | Cordycepin, Phenyl(benzyloxy-L-alaninyl) phosphorochloridate, N-methyl imidazole, Anhydrous THF | To form the phosphoramidate linkage at the 5'-position of cordycepin. nih.gov |
Precursor Chemistry: Synthesis and Modification of the Cordycepin Core
The central precursor for the synthesis of Fosdesdenosine Sipalabenamide is cordycepin (3'-deoxyadenosine). semanticscholar.orgcancer.gov While cordycepin can be extracted from natural sources like the fungus Cordyceps militaris, the low natural abundance often necessitates chemical synthesis to obtain sufficient quantities for drug development. acs.org
A common synthetic route to cordycepin starts from the more readily available nucleoside, adenosine (B11128). acs.org One established method involves the conversion of adenosine into 9-(2,3-anhydro-β-d-ribofuranosyl)adenine. This is followed by a metal hydride-mediated reductive opening of the epoxide ring to yield cordycepin as the sole regioisomer. nih.gov
In the synthesis of Fosdesdenosine Sipalabenamide, the cordycepin core is typically used without further modification of the nucleobase or the sugar ring itself, as the therapeutic activity is derived from the parent cordycepin molecule. The primary chemical modification is the addition of the phosphoramidate moiety at the 5'-position.
Recent research has also explored the synthesis of halogenated cordycepin analogues as potential ProTides. theopenscholar.comacs.org This involves the synthesis of C-2 substituted cordycepin derivatives, which could lead to new compounds with altered biological activities or metabolic stabilities. However, for Fosdesdenosine Sipalabenamide, the focus remains on the direct use of the cordycepin precursor.
Optimization of Synthetic Pathways for Research Scale and Purity
The synthesis of Fosdesdenosine Sipalabenamide for research and clinical evaluation requires a pathway that is not only efficient in terms of yield but also consistently produces a high-purity product. Optimization of the synthetic route is therefore a critical aspect of its development.
For research-scale production, purification of the final compound and intermediates is paramount. Chromatographic techniques are extensively used. The purification of Fosdesdenosine Sipalabenamide has been reported to involve silica (B1680970) gel column chromatography and, where necessary, further purification by preparative thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC) to achieve the desired high purity. nih.gov The use of automated chromatography systems, such as the Biotage Isolera One, has been mentioned for the purification process. nih.gov
The reaction conditions for the phosphoramidate coupling are also a key area for optimization. This includes the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants to maximize the yield of the desired product and minimize the formation of byproducts. The reported synthesis of NUC-7738 mentions specific quantities and reaction times, indicating that these parameters have been optimized for small-scale synthesis. aacrjournals.orgnih.gov
| Parameter | Method/Strategy | Goal |
| Purification | Silica Gel Chromatography, Preparative TLC/HPLC | To achieve high purity (>99%) of the final compound. aacrjournals.orgnih.gov |
| Reaction Conditions | Optimized stoichiometry, temperature, and reaction time | To maximize yield and minimize byproduct formation. nih.gov |
| Synthetic Strategy | Protection-deprotection of reactive groups | To improve reaction control and final product purity. aacrjournals.org |
Elucidation of Molecular and Cellular Mechanisms of Action of Fosdesdenosine Sipalabenamide
Intracellular Activation and Metabolic Conversion Pathways
The efficacy of fosdesdenosine sipalabenamide as an anticancer agent is contingent upon its intracellular conversion to the pharmacologically active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). This bioactivation is a two-step process that begins with its passive entry into the cell.
Passive Cellular Uptake and Initial Conversion to Cordycepin (B1669437) Monophosphate (3'-dAMP)
Unlike its parent compound, cordycepin, which relies on nucleoside transporters for cellular entry, fosdesdenosine sipalabenamide is engineered to passively diffuse across the cell membrane. This circumvents potential mechanisms of resistance associated with reduced transporter expression. Following its entry into the cytoplasm, the phosphoramidate (B1195095) moiety is cleaved by intracellular phosphoramidases, directly releasing cordycepin monophosphate (3'-dAMP). This initial conversion is a critical step, as it bypasses the need for adenosine (B11128) kinase, the enzyme responsible for the first phosphorylation of cordycepin, which can be a rate-limiting step and another source of drug resistance.
Enzymatic Phosphorylation to the Active Triphosphate Metabolite (3'-dATP)
Once 3'-dAMP is released within the cell, it serves as a substrate for intracellular nucleotide kinases. These enzymes catalyze the sequential phosphorylation of 3'-dAMP, first to 3'-deoxyadenosine diphosphate (B83284) (3'-dADP) and subsequently to the active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). This enzymatic conversion is carried out by the cell's natural metabolic machinery that is responsible for maintaining the pool of nucleotide triphosphates required for various cellular processes.
Primary Molecular Targets and Downstream Signaling Modulation
The anticancer effects of fosdesdenosine sipalabenamide are primarily mediated by its active metabolite, 3'-dATP, which acts as a fraudulent nucleotide, interfering with the process of RNA synthesis.
Ribonucleoside Analogue Activity and Competitive Inhibition of RNA Polymerase during Transcription
Structurally, 3'-dATP is an analogue of adenosine triphosphate (ATP), a fundamental building block for RNA synthesis. Due to this structural similarity, 3'-dATP is recognized by RNA polymerases as a substrate and competes with endogenous ATP for incorporation into newly synthesized RNA transcripts. The competitive nature of this inhibition has been demonstrated in various studies.
Table 1: Inhibition of RNA Polymerases by 3'-dATP
| Enzyme | Ki (Inhibition Constant) | Competitive with |
|---|---|---|
| RNA Polymerase I | Data not consistently reported | ATP |
| RNA Polymerase II | Data not consistently reported | ATP |
Comprehensive Analysis of RNA Synthesis Inhibition Mechanisms
The primary mechanism by which 3'-dATP inhibits RNA synthesis is through chain termination. During transcription, RNA polymerase incorporates nucleotides into the growing RNA strand by forming a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the chain and the 5'-phosphate group of the incoming nucleotide. The key structural feature of 3'-dATP that enables its potent inhibitory activity is the absence of a hydroxyl group at the 3' position of its ribose sugar.
When RNA polymerase incorporates 3'-dATP into a nascent RNA transcript, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond. This effectively terminates the elongation of the RNA chain, leading to the production of truncated, non-functional RNA molecules. This premature termination of transcription disrupts the synthesis of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), ultimately leading to a global shutdown of protein synthesis and cell growth.
Cellular Regulatory Pathway Perturbations
Beyond its direct impact on RNA synthesis, the intracellular accumulation of fosdesdenosine sipalabenamide's metabolites perturbs critical cellular signaling pathways that regulate cell growth, metabolism, and survival.
One of the key pathways affected is the AMP-activated protein kinase (AMPK) signaling pathway. The intracellularly generated 3'-dAMP is a structural mimic of adenosine monophosphate (AMP). As cellular levels of 3'-dAMP rise, it activates AMPK, a central regulator of cellular energy homeostasis.
Activated AMPK, in turn, phosphorylates and inhibits key downstream targets, most notably the mammalian target of rapamycin (B549165) (mTOR) signaling complex 1 (mTORC1). Inhibition of mTORC1 signaling leads to a reduction in protein synthesis and cell proliferation.
Furthermore, the disruption of RNA synthesis and the activation of cellular stress pathways by fosdesdenosine sipalabenamide can ultimately trigger programmed cell death, or apoptosis. Studies on the parent compound, cordycepin, have shown that it can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8. The specific apoptotic pathway activated by fosdesdenosine sipalabenamide may be dependent on the cancer cell type. For instance, in liver cancer cells, both intrinsic and extrinsic pathways have been implicated, often involving the regulation of the Bcl-2 family of proteins and the Fas/FADD signaling cascade. In other cancer types, such as glioblastoma, the extrinsic pathway may be the predominant mechanism of apoptosis induction.
Table 2: Cellular Pathway Perturbations by Fosdesdenosine Sipalabenamide Metabolites
| Metabolite | Pathway | Effect |
|---|---|---|
| 3'-dAMP | AMPK/mTOR | Activation of AMPK, leading to inhibition of mTOR signaling |
| 3'-dATP | Apoptosis | Induction of programmed cell death through intrinsic and/or extrinsic pathways |
Activation of AMP-Activated Protein Kinase (AMPK) Signaling Cascades
Fosdesdenosine sipalabenamide plays a significant role in the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nucana.compatsnap.comsec.gov AMPK, a crucial sensor of cellular energy status, is activated by the intracellular metabolite of fosdesdenosine sipalabenamide, 3'-deoxyadenosine monophosphate (3'-dAMP). acs.orgcardiff.ac.uk This activation is a key event in the compound's anticancer effects. acs.org
Research has demonstrated that treatment with fosdesdenosine sipalabenamide leads to an increase in the levels of phosphorylated AMPK (pAMPK), the active form of the enzyme, in renal cancer cell lines. patsnap.com This effect was observed under both normoxic and hypoxic conditions, indicating a robust mechanism of action that is not dependent on oxygen levels. patsnap.com Furthermore, the activation of AMPK by fosdesdenosine sipalabenamide has been observed in ex vivo tissue slices of clear cell renal cell carcinoma, underscoring its relevance in a more physiologically representative environment. patsnap.com The activation of AMPK is a critical upstream event that triggers downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and proliferation. patsnap.comacs.org
Attenuation of Mammalian Target of Rapamycin (mTOR) Signaling Pathways
A primary consequence of AMPK activation by fosdesdenosine sipalabenamide is the attenuation of the mammalian target of rapamycin (mTOR) signaling pathway. nucana.compatsnap.comsec.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. nih.gov
Studies have shown that exposure of cancer cells to fosdesdenosine sipalabenamide leads to the inhibition of mTOR activity. patsnap.com This inhibitory effect is particularly noted after 48 hours of treatment in renal cancer cell lines. patsnap.com The downregulation of mTOR signaling is a direct consequence of AMPK activation, illustrating a clear mechanistic link between these two key cellular pathways. patsnap.com By suppressing mTOR signaling, fosdesdenosine sipalabenamide effectively curtails the pro-survival signals that are often hijacked by cancer cells to sustain their growth and proliferation. nih.gov
Impact on Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1) Phosphorylation Status
The inhibition of the mTOR signaling pathway by fosdesdenosine sipalabenamide has a direct impact on the phosphorylation status of downstream effector proteins, including the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nucana.com The hyperphosphorylation of 4E-BP1 is a critical step in the initiation of protein synthesis and is promoted by active mTOR. nih.gov
Cellular Phenotypic Responses to Fosdesdenosine Sipalabenamide Exposure
The molecular events triggered by fosdesdenosine sipalabenamide culminate in distinct and measurable cellular phenotypic responses, primarily the modulation of cellular proliferation and the induction of programmed cell death.
Modulation of Cellular Proliferation Dynamics
Fosdesdenosine sipalabenamide has demonstrated potent anti-proliferative activity across a range of cancer cell lines. nih.govnih.gov Its efficacy in inhibiting cell growth is significantly greater than its parent compound, 3'-deoxyadenosine. nih.govox.ac.uk This enhanced potency is attributed to its ProTide design, which allows it to bypass the resistance mechanisms that limit the efficacy of 3'-deoxyadenosine. nih.govaacrjournals.org
The anti-proliferative effects of fosdesdenosine sipalabenamide have been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The table below presents a summary of these findings, comparing the potency of fosdesdenosine sipalabenamide (also known as NUC-7738) with 3'-deoxyadenosine.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |
| Tera-1 | Teratocarcinoma | 18.8 (mean) | 137.8 (mean) |
| 786-O | Renal | 13 | >100 |
| UM-RC-2 | Renal | 4 | >100 |
| HAP1 | - | - | - |
Data sourced from a study published in Clinical Cancer Research. nih.gov
As the data indicates, fosdesdenosine sipalabenamide exhibits substantially lower IC50 values, signifying its superior potency in inhibiting cancer cell proliferation. nih.gov
Induction of Programmed Cell Death Pathways (Apoptosis)
In addition to inhibiting cellular proliferation, fosdesdenosine sipalabenamide is a potent inducer of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net The induction of apoptosis is a key mechanism through which it eliminates cancer cells. nih.gov Evidence of apoptosis following treatment with fosdesdenosine sipalabenamide includes the detection of cleaved poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptotic cell death. nih.govresearchgate.net
Quantitative analysis of apoptosis in acute myeloid leukemia (AML) cell lines has provided further insight into the pro-apoptotic efficacy of fosdesdenosine sipalabenamide. The following table summarizes the percentage of apoptotic cells after 48 hours of treatment with varying concentrations of the compound.
| Cell Line | Treatment Concentration (µM) | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic Cells |
| U937 | 0 (Control) | 8.3% | 8.2% |
| U937 | 10 | 63.5% | - |
| U937 | 20 | - | 46.4% |
Data from a study on the effects of this compound in AML cells. nih.gov
These findings demonstrate a dose-dependent increase in both early and late-stage apoptotic cells upon exposure to fosdesdenosine sipalabenamide, confirming its role in activating programmed cell death pathways. nih.gov
No Preclinical Pharmacological Data Found for "Fosdesdenosine Sipalabenamide"
Following a comprehensive search of scientific literature and publicly available data, no information was found regarding the chemical compound "Fosdesdenosine Sipalabenamide." This suggests that the name may be incorrect, proprietary and not publicly disclosed, or refers to a compound that has not been described in preclinical research literature.
Extensive searches for the combined name, as well as its potential constituent parts, "Fosdesdenosine" and "Sipalabenamide," did not yield any relevant results pertaining to in vitro or in vivo pharmacological investigations. The requested detailed analysis of its effects on cellular proliferation, apoptosis, enzymatic activity, and cellular uptake, as well as its efficacy in preclinical animal models, could not be performed due to the complete absence of data.
Therefore, the structured article on the "Preclinical Pharmacological Investigations of Fosdesdenosine Sipalabenamide" as outlined in the query cannot be generated. The scientific community relies on published, peer-reviewed data to report on the pharmacological properties of chemical entities, and no such data exists for a compound under this name.
It is recommended to verify the correct spelling and official designation of the compound of interest to enable a successful search and retrieval of relevant scientific information. Without accurate identification, a detailed and factual article on its preclinical pharmacology cannot be produced.
Preclinical Pharmacological Investigations of Fosdesdenosine Sipalabenamide
In Vivo Efficacy Studies in Preclinical Animal Models
Assessment of Anti-Proliferative and Apoptotic Effects in Organismal Systems
Preclinical investigations in animal models have provided evidence for the anti-proliferative and pro-apoptotic activity of fosdesdenosine sipalabenamide in vivo. In a notable study utilizing a xenograft model of human esophageal cancer in nude mice, the administration of NUC-7738 resulted in a significant inhibition of tumor growth compared to control groups. This anti-proliferative effect was accompanied by the induction of apoptosis within the tumor tissue.
The study on esophageal cancer demonstrated that this compound exerts its anti-tumor effects by inducing apoptosis through the stabilization of the p53 tumor suppressor protein via ubiquitination nih.govnih.gov. Immunohistochemical analysis of the xenografted tumor tissues revealed increased expression of p53 in the this compound treated group, corroborating the in vitro findings and providing a mechanistic basis for its in vivo efficacy nih.govnih.gov. While in vitro studies showed cordycepin (B1669437) to be more potent, this compound demonstrated superior anti-cancer activity in the in vivo setting nih.govnih.gov.
The table below summarizes the key findings from the preclinical in vivo assessment of this compound in an esophageal cancer xenograft model.
| Model System | Compound | Key Findings | Mechanism of Action |
| Human esophageal cancer xenograft in nude mice | Fosdesdenosine Sipalabenamide (this compound) | - Significant inhibition of tumor growth- Induction of apoptosis in tumor tissue | - Stabilization of p53 via ubiquitination- Increased p53 expression in tumor tissue |
It is important to note that rodent models are generally unsuitable for assessing the toxicokinetics of this compound due to rapid degradation of the phosphoramidate (B1195095) moiety by species-specific serum esterases nih.gov. Consequently, preclinical toxicology and toxicokinetic studies have been conducted in beagle dogs nih.gov. However, detailed in vivo anti-proliferative and apoptotic data from these non-rodent models are not extensively available in the public domain.
Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings
The identification and validation of pharmacodynamic biomarkers are crucial for understanding a drug's mechanism of action and for monitoring its biological activity in preclinical and clinical settings. For fosdesdenosine sipalabenamide, preclinical investigations into specific pharmacodynamic biomarkers are not widely reported in publicly available literature.
Preclinical toxicology studies were conducted in beagle dogs, which could have provided an opportunity for biomarker analysis nih.gov. However, the specific pharmacodynamic markers evaluated in these studies have not been detailed in the available scientific publications.
Translational data from ongoing clinical trials of this compound have begun to shed light on potential pharmacodynamic markers. For instance, analysis of tumor biopsies from patients has shown changes in the expression of genes associated with antigen presentation and T-cell activation, suggesting an immunomodulatory effect. While this information is derived from a clinical context, it guides the potential areas of investigation for future preclinical pharmacodynamic studies. The primary active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), is a key biomarker of this compound's activity, and its intracellular levels are monitored.
Mechanisms of Resistance and Strategies for Overcoming Resistance to Nucleoside Analogs
The clinical utility of cordycepin (3'-deoxyadenosine), the parent compound of fosdesdenosine sipalabenamide, has been significantly hampered by several key mechanisms of resistance:
Rapid Enzymatic Degradation: Cordycepin is rapidly deaminated in the bloodstream by the enzyme adenosine (B11128) deaminase (ADA) into an inactive metabolite, 3'-deoxyinosine. This rapid breakdown leads to a very short plasma half-life and limits the amount of active drug that can reach the tumor site.
Dependence on Cellular Uptake Mechanisms: Cordycepin requires active transport into cancer cells via nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1). Low expression or dysfunction of these transporters in cancer cells can lead to reduced intracellular drug concentrations and subsequent resistance.
Requirement for Intracellular Activation: Once inside the cell, cordycepin must be phosphorylated by the enzyme adenosine kinase (ADK) to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). 3'-dATP is the primary cytotoxic metabolite that inhibits RNA synthesis. Reduced activity or expression of ADK can therefore confer resistance to cordycepin.
These resistance mechanisms collectively contribute to the limited in vivo efficacy of cordycepin despite its potent in vitro anti-cancer activity.
Fosdesdenosine sipalabenamide was specifically designed with a phosphoramidate moiety (ProTide technology) to bypass the aforementioned resistance mechanisms that limit the therapeutic potential of cordycepin.
The key advantages conferred by the phosphoramidate moiety are:
Protection from Enzymatic Degradation: The phosphoramidate group shields the cordycepin molecule from deamination by adenosine deaminase (ADA) in the bloodstream. This protection significantly increases the plasma stability of the drug, allowing for sustained delivery to the tumor tissue.
Bypassing Nucleoside Transporters: The ProTide technology facilitates the entry of this compound into cancer cells independently of the hENT1 nucleoside transporters. This allows the drug to effectively penetrate tumor cells that may have developed resistance through the downregulation of these transporters.
Intracellular Delivery of the Activated Monophosphate: Once inside the cell, the phosphoramidate moiety is cleaved by intracellular enzymes, such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the pre-activated monophosphate form of cordycepin (3'-dAMP). This circumvents the need for the initial and often rate-limiting phosphorylation step by adenosine kinase (ADK). The intracellularly generated 3'-dAMP is then efficiently converted to the active cytotoxic metabolite, 3'-dATP.
By overcoming these critical resistance pathways, the phosphoramidate modification in fosdesdenosine sipalabenamide leads to significantly higher and more sustained intracellular concentrations of the active metabolite 3'-dATP in cancer cells compared to the administration of cordycepin itself. This enhanced intracellular delivery of the active compound is believed to be responsible for the superior in vivo anti-cancer activity observed in preclinical models.
Fosdesdenosine Sipalabenamide in Drug Discovery and Development Paradigms
Rational Drug Design Principles for Novel Nucleoside Analogues
The design of Fosdesdenosine Sipalabenamide is a prime example of rational drug design, specifically employing the ProTide technology to overcome the limitations of its parent compound, 3'-deoxyadenosine (cordycepin). nih.gov Cordycepin (B1669437), a naturally occurring nucleoside analogue, has demonstrated potent anti-cancer activity in preclinical studies. However, its clinical development has been hindered by rapid degradation by the enzyme adenosine (B11128) deaminase (ADA) and poor cellular uptake. acs.orgnih.gov
The ProTide approach addresses these challenges by masking the monophosphate group of the nucleoside analogue with an aryloxy triester phosphoramidate (B1195095) moiety. nih.gov This chemical modification is designed to:
Protect the molecule from premature degradation: The phosphoramidate cap renders Fosdesdenosine Sipalabenamide resistant to deamination by ADA. acs.org
Enhance cellular uptake: The lipophilic nature of the ProTide facilitates passive diffusion across the cell membrane, bypassing the need for specific nucleoside transporters. acs.orgnih.gov
Bypass the rate-limiting step of intracellular activation: Nucleoside analogues require intracellular phosphorylation to their active triphosphate form. The ProTide technology delivers the pre-activated monophosphate directly into the cell, where it is then converted to the active diphosphate (B83284) and triphosphate metabolites. nih.gov
The specific phosphoramidate motif of Fosdesdenosine Sipalabenamide, consisting of a phenyl group, a benzyloxy-L-alaninyl ester, was selected through the synthesis and evaluation of a family of 3'-deoxyadenosine phosphoramidates. nih.gov This selection process aimed to optimize the balance of stability in plasma and efficient intracellular cleavage by the enzyme Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1) to release the active monophosphate. nih.gov
Preclinical Development Strategies for Advanced Therapeutic Agents
The preclinical development of Fosdesdenosine Sipalabenamide involved a comprehensive strategy to establish its potential as a clinical candidate. This included in vitro and in vivo studies to assess its efficacy, mechanism of action, and pharmacokinetic profile.
In Vitro Efficacy: Fosdesdenosine Sipalabenamide demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines. In some cases, it was found to be up to 40 times more potent. newatlas.com This increased potency is attributed to its ability to generate higher intracellular concentrations of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). nucana.com
Mechanism of Action: Preclinical studies confirmed that Fosdesdenosine Sipalabenamide exerts its anticancer effects through the actions of 3'-dATP, which inhibits DNA and RNA synthesis, leading to apoptosis. nucana.com Furthermore, studies in ex vivo models of renal cell carcinoma showed that NUC-7738 treatment led to a reduction in the nuclear localization of NF-κB and an increase in cleaved-caspase-3, indicating the induction of apoptosis. nucana.com
In Vivo Efficacy: The antitumor activity of Fosdesdenosine Sipalabenamide was evaluated in preclinical tumor models. These studies provided evidence of its ability to inhibit tumor growth in vivo. acs.org
Pharmacokinetics: Pharmacokinetic analyses were a crucial component of the preclinical development. These studies in patient-derived samples from the Phase I clinical trial have shown that this compound is successfully metabolized to the active 3'-dATP within patients. nucana.com
Preclinical toxicology studies were also conducted to establish a preliminary safety profile before advancing to human trials. researchgate.net
Analog Synthesis and Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity
While specific SAR data for a broad range of Fosdesdenosine Sipalabenamide analogs with anticancer activity is not extensively published, studies on related cordycepin-phosphoramidate ProTide derivatives for antiviral activity provide valuable insights into the chemical features that influence biological activity and metabolic stability. These findings can, to some extent, be extrapolated to understand the general behavior of this class of compounds.
A study on the synthesis and modification of cordycepin-phosphoramidate ProTide derivatives for antiviral activity revealed the following SAR insights nih.govacs.org:
Influence of the Ester Moiety: Different substituent groups in the ester portion of the phosphoramidate can affect the rate of hydrolysis by intracellular enzymes, thereby influencing the rate of release of the active nucleoside monophosphate. acs.org
Effect of Halogenation: The introduction of a fluorine group at the C2 position of the adenine (B156593) base was found to modestly increase the rate of hydrolysis and extend the half-life of the compound compared to its non-fluorinated counterparts. nih.gov
Stereochemistry at the Phosphorus Center: The stereochemistry of the phosphorus atom (Sp vs. Rp isomers) can influence the biological activity. In the context of antiviral activity against the dengue virus, the Sp-isomers generally showed slightly greater inhibitory activity than the Rp-isomers. nih.gov The hydrolysis rate of the Rp-isomers was observed to be slightly higher than that of the Sp-isomers. nih.gov Attempts to separate the diastereoisomers of this compound itself were reported to be ineffective. acs.orgnih.gov
The table below summarizes the findings from a study on cordycepin-phosphoramidate ProTide derivatives, highlighting the impact of different modifications on antiviral activity and metabolic properties.
| Compound | Modification | Antiviral Activity (Dengue Virus) | Metabolic Stability Insights |
| 22S | Sp-isomer | Promising | Lower hydrolysis rate than Rp-isomer |
| 22R | Rp-isomer | Promising | Higher hydrolysis rate than Sp-isomer |
| 25S | Sp-isomer | Promising | - |
| 27S | Sp-isomer | Promising | - |
| 27R | Rp-isomer | Promising | - |
| 39S | Fluorinated Sp-isomer | - | Extended half-life compared to non-fluorinated counterparts |
Data adapted from a study on the antiviral activities of cordycepin-phosphoramidate derivatives. nih.govacs.org While not directly measuring anticancer activity, this data provides valuable SAR insights for the ProTide class.
These SAR studies, even within a different therapeutic context, underscore the importance of fine-tuning the chemical structure of the ProTide moiety to optimize the delivery and activation of the nucleoside analogue, a principle that was fundamental to the selection of Fosdesdenosine Sipalabenamide as a clinical candidate. nih.gov
Future Directions in Fosdesdenosine Sipalabenamide Research
Exploration of Ancillary Biological Activities: Antioxidant and Anti-inflammatory Potential
The parent compound of Fosdesdenosine Sipalabenamide, cordycepin (B1669437), is known to possess a variety of pharmacological properties, including antioxidant and anti-inflammatory effects. gilmorehealth.comnih.govmdpi.comresearchgate.net Cordycepin has been reported to reduce lipid peroxidation and increase the activity of antioxidant enzymes. nih.gov Additionally, traditional Chinese medicine has utilized Cordyceps sinensis, the fungus from which cordycepin is derived, for treating inflammatory diseases. ox.ac.ukox.ac.uk
Future research should investigate whether Fosdesdenosine Sipalabenamide retains or enhances these ancillary biological activities. The ProTide technology, by improving the intracellular delivery of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), could potentially amplify these effects. nih.gov Studies could be designed to assess the antioxidant capacity of Fosdesdenosine Sipalabenamide in various cellular models of oxidative stress. Furthermore, its anti-inflammatory potential could be explored by examining its effects on key inflammatory pathways and mediators.
Table 1: Potential Ancillary Activities of Fosdesdenosine Sipalabenamide
| Biological Activity | Parent Compound (Cordycepin) Evidence | Potential for Fosdesdenosine Sipalabenamide |
| Antioxidant | Reduces lipid peroxidation; increases antioxidant enzyme activity. nih.gov | Enhanced intracellular delivery may potentiate antioxidant effects. |
| Anti-inflammatory | Traditional use for inflammatory diseases; modulates inflammatory pathways. ox.ac.ukox.ac.uk | ProTide delivery could lead to more potent anti-inflammatory responses. |
Development of Advanced Preclinical Models for Comprehensive Mechanism Confirmation
The preclinical evaluation of Fosdesdenosine Sipalabenamide has utilized various cancer cell lines to determine its cytotoxic activity. nih.gov However, standard rodent models are not suitable for assessing the toxicity and toxicokinetics of this compound due to species-specific serum esterases that rapidly degrade the phosphoramidate (B1195095) moiety. nih.gov Consequently, beagle dogs have been used as an alternative preclinical model. nih.gov
To further elucidate the mechanism of action and predict clinical efficacy more accurately, the development and use of more advanced preclinical models are crucial. Such models could include:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity and microenvironment of human cancers.
Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can provide a more physiologically relevant in vitro system for studying drug response.
Humanized Mouse Models: Mice with a reconstituted human immune system could be valuable for studying the interplay between Fosdesdenosine Sipalabenamide and the tumor microenvironment.
These advanced models will be instrumental in confirming the compound's mechanism of action, identifying biomarkers of response, and exploring potential combination therapies.
Integration with Systems Biology Approaches for Holistic Pathway Mapping
Initial studies have employed systems biology techniques, such as RNA sequencing and genome-wide genetic screens, to understand the mechanism of action of Fosdesdenosine Sipalabenamide and to compare it with its parent compound, 3'-deoxyadenosine. nih.gov These approaches have revealed that NUC-7738 promotes pro-apoptotic pathways and attenuates the NF-κB pathway. nih.govaacrjournals.orgresearchgate.netnih.gov
Future research should continue to leverage systems biology to create a more comprehensive map of the cellular pathways affected by Fosdesdenosine Sipalabenamide. This can be achieved through:
Transcriptomics: Deeper RNA sequencing analysis to identify the full spectrum of gene expression changes induced by the compound.
Proteomics: Quantitative analysis of the proteome to understand the downstream effects of altered gene expression.
Metabolomics: Studying the metabolic reprogramming of cancer cells in response to treatment.
Integrative Multi-Omics Analysis: Combining data from different "omics" platforms to build a holistic model of the drug's mechanism of action.
These approaches will not only deepen our understanding of how Fosdesdenosine Sipalabenamide works but may also uncover novel therapeutic targets and strategies for overcoming drug resistance.
Design and Synthesis of Novel Analogs with Optimized Pharmacological Profiles
Fosdesdenosine Sipalabenamide is itself a novel analog of cordycepin, designed using ProTide technology to overcome the limitations of the parent compound, such as rapid degradation and poor cellular uptake. ox.ac.uk This technology involves attaching a phosphoramidate moiety to the nucleoside analog, which protects it from degradation and facilitates its entry into cells. nih.gov
The principles behind the design of Fosdesdenosine Sipalabenamide can be extended to create a new generation of nucleoside analogs with further optimized pharmacological profiles. The design and synthesis of these novel analogs could focus on:
Altering the Nucleoside Core: Modifications to the sugar or base of the nucleoside analog could lead to compounds with different target specificities or improved activity against resistant cancer cells.
Conjugation with Targeting Ligands: Attaching molecules that bind to specific receptors on cancer cells could enhance the targeted delivery of the drug and reduce off-target toxicity.
The synthesis of these novel analogs will likely involve multi-step chemical processes, building upon the established methods for creating phosphoramidate prodrugs. cardiff.ac.uknih.govcalstate.eduacs.orgtandfonline.com
Q & A
Q. What protocols ensure ethical compliance in Fosdesdenosine Sipalabenamide’s preclinical testing?
- Answer :
- IACUC approval : Mandatory for in vivo studies; adhere to ARRIVE 2.0 guidelines for animal reporting.
- Data transparency : Upload raw datasets to repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
